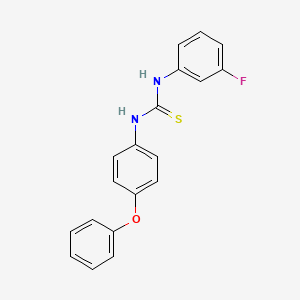

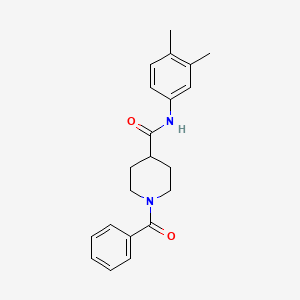

![molecular formula C20H22N2O B5799426 5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)

5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic dibenzodiazepine derivative that is widely used as an atypical antipsychotic drug. It was first synthesized in the 1960s and was approved for clinical use in 1989 by the United States Food and Drug Administration (FDA). Clozapine has been shown to be effective in treating a variety of psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression.

Mechanism of Action

Clozapine works by blocking the activity of dopamine and serotonin receptors in the brain, which are involved in regulating mood, behavior, and cognition. It also has a high affinity for the alpha-1 adrenergic receptor, which may contribute to its sedative effects.

Biochemical and Physiological Effects:

Clozapine has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It also has anticholinergic effects, which can cause dry mouth, constipation, and blurred vision. Clozapine can also cause weight gain and metabolic changes, such as increased blood glucose levels and lipid levels.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages for use in laboratory experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also relatively safe and has a low risk of toxicity compared to other antipsychotic drugs. However, clozapine can be difficult to work with due to its complex synthesis process and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on clozapine. One area of interest is in developing new formulations of the drug that can improve its bioavailability and reduce the risk of side effects. Another area of research is in investigating the potential use of clozapine in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of clozapine on the brain and body, particularly in patients who have been taking the drug for extended periods of time.

Synthesis Methods

Clozapine is synthesized from 2-nitrobenzaldehyde and 1-methyl-4-piperidone through a series of reactions, including reduction, cyclization, and N-alkylation. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

Clozapine has been extensively studied for its therapeutic effects in various psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia, reducing the risk of suicide, and improving cognitive function in patients with schizophrenia. Clozapine has also been investigated for its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name |

5,6-dihydrobenzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-20(21-14-6-1-7-15-21)22-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)22/h2-5,8-11H,1,6-7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVWXVMIBKHIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrobenzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5799348.png)

![2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5799371.png)

![N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5799384.png)

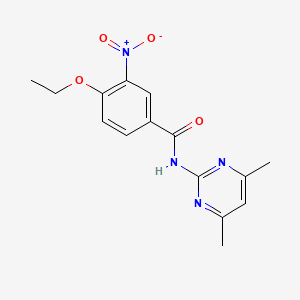

![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5799395.png)

![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5799415.png)

![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)

![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)